Product packaging for rac Toltrazuril-d3 Sulfoxide(Cat. No.:CAS No. 1346603-43-7)

rac Toltrazuril-d3 Sulfoxide

Cat. No.: B583626
CAS No.: 1346603-43-7
M. Wt: 444.4
InChI Key: QWKYIPKCLAUFCM-BMSJAHLVSA-N
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Description

Significance of Deuterium-Labeled Analogs in Chemical and Biochemical Research

Stable isotope-labeled compounds, including those labeled with deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are foundational to modern quantitative analysis and mechanistic studies. acanthusresearch.comsymeres.com Deuterium-labeled analogs are particularly valued due to the relative ease and cost-effectiveness of their synthesis. mdpi.comresearchgate.net

In quantitative analysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), internal standards are essential for accuracy and precision. scioninstruments.com An ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, including extraction recovery and ionization efficiency in the mass spectrometer. researchgate.net Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose. acanthusresearch.comscispace.com

By introducing a known quantity of a deuterated standard, such as rac Toltrazuril-d3 Sulfoxide (B87167), into a sample, researchers can correct for variations that may occur during sample preparation, extraction, and analysis. scioninstruments.comclearsynth.com The mass spectrometer can distinguish between the analyte and the heavier, deuterium-labeled standard, allowing the ratio of their signals to be used for precise quantification. researchgate.net This approach effectively compensates for sample loss and mitigates matrix effects, where other components in a complex biological sample can suppress or enhance the analyte's signal. scioninstruments.comclearsynth.com

Isotopic tracers are instrumental in elucidating the metabolic fate of drugs and other xenobiotics. symeres.comscitechnol.com By labeling a drug molecule with a stable isotope, researchers can track its journey through a biological system. scitechnol.com This allows for the identification of metabolic pathways, the characterization of metabolites, and the quantification of metabolic fluxes. prosciento.comrsc.orgnih.gov

The use of deuterium-labeled compounds helps in understanding how a parent drug is absorbed, distributed, metabolized, and excreted (ADME). symeres.com Tracking the labeled molecule and its metabolites in biological samples like blood and urine provides critical information for drug development, helping to understand drug-drug interactions and optimize dosing regimens. scitechnol.com

Overview of Toltrazuril (B1682979) and its Metabolic Cascade in Research

Toltrazuril is a triazinetrione-based antiprotozoal agent used in veterinary medicine. noahcompendium.co.ukfda.gov Its efficacy is linked not only to the parent compound but also to its active metabolites. The biotransformation of toltrazuril follows a well-defined oxidative pathway.

The metabolic cascade of toltrazuril involves two key oxidation steps. Toltrazuril is first metabolized into Toltrazuril Sulfoxide. This intermediate is then further oxidized to form the main and most persistent metabolite, Toltrazuril Sulfone, which is also known as ponazuril. researchgate.netfrontiersin.org Toltrazuril Sulfone is itself an active metabolite. caymanchem.combiocompare.com

Toltrazuril : The parent drug.

Toltrazuril Sulfoxide : The initial, short-lived intermediary metabolite. medchemexpress.comresearchgate.net The "rac" prefix in rac Toltrazuril-d3 Sulfoxide indicates that it is a racemic mixture, containing both enantiomers of the sulfoxide.

Toltrazuril Sulfone : The primary, long-lasting, and active metabolite. noahcompendium.co.ukresearchgate.net

This compound : This is the deuterium-labeled version of the intermediate metabolite. The "-d3" signifies that three hydrogen atoms in the molecule have been replaced with deuterium atoms, increasing its mass for analytical distinction.

This structural relationship is pivotal. To accurately study the formation and disappearance of the sulfoxide metabolite, a stable, labeled internal standard that is chemically identical is required, a role perfectly filled by this compound.

Following administration, toltrazuril is absorbed and undergoes extensive metabolism, primarily by cytochrome P450 (CYP) enzymes. caymanchem.combiotestlab.ua The first step is the S-oxygenation of the sulfur atom in the toltrazuril molecule to form toltrazuril sulfoxide. researchgate.netbiotestlab.ua This sulfoxide is a transient species that is quickly converted to toltrazuril sulfone. medchemexpress.comresearchgate.net While the sulfone is considered the major metabolite, understanding the kinetics of the intermediate sulfoxide is crucial for a complete picture of the drug's biotransformation. noahcompendium.co.ukmdpi.comnih.gov

Positioning this compound within Advanced Analytical and Metabolic Research Frameworks

The use of this compound is central to these advanced frameworks. As a stable isotope-labeled internal standard, it enables the precise and accurate quantification of the toltrazuril sulfoxide metabolite. nih.gov This is essential for detailed pharmacokinetic studies that aim to understand the rate of metabolism and the exposure levels of each compound in the metabolic cascade. Without such a standard, achieving reliable quantitative data for this short-lived intermediate would be significantly more challenging.

Data Tables

Research Applications of Deuterium-Labeled Standards

Application AreaDescriptionRelevance of this compound
Quantitative Analysis (LC-MS) Used as an internal standard to correct for variability in sample preparation and instrument response, ensuring accurate measurement of the target analyte. scioninstruments.comclearsynth.comEnables precise quantification of the toltrazuril sulfoxide metabolite in biological samples. nih.gov
Pharmacokinetic (PK) Studies Helps in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of a drug by accurately measuring concentrations over time. acanthusresearch.comsymeres.comCrucial for building accurate PK models of toltrazuril by providing reliable data on the formation and elimination of its key intermediate metabolite.
Metabolic Pathway Elucidation Used as a tracer to follow the biotransformation of a parent compound, identifying metabolites and understanding metabolic rates. scitechnol.comnih.govFacilitates the study of the specific metabolic step from toltrazuril to toltrazuril sulfoxide, managed by enzymes like CYPs. caymanchem.com
Method Validation Essential for validating the robustness, precision, and accuracy of new analytical methods according to regulatory guidelines. clearsynth.comServes as a benchmark compound in the validation of analytical methods designed to detect and quantify toltrazuril metabolites.

Chemical Compounds Profile

Compound NameRoleKey Characteristics
Toltrazuril Parent DrugA triazinetrione antiprotozoal agent. noahcompendium.co.uk
Toltrazuril Sulfoxide Intermediate MetaboliteA short-lived product of the first oxidation step of toltrazuril. medchemexpress.comresearchgate.net
This compound Analytical StandardDeuterium-labeled internal standard for the quantification of Toltrazuril Sulfoxide.
Toltrazuril Sulfone (Ponazuril) Major Active MetaboliteThe final, stable, and long-lasting product of toltrazuril metabolism. noahcompendium.co.ukfrontiersin.org

Properties

CAS No.

1346603-43-7

Molecular Formula

C18H14F3N3O5S

Molecular Weight

444.4

IUPAC Name

1-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3

InChI Key

QWKYIPKCLAUFCM-BMSJAHLVSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F

Synonyms

1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfinyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Approaches for Sulfoxide Analogs

Methodologies for the Chemical Synthesis of rac Sulfoxides

The formation of the sulfoxide (B87167) functional group is a critical step. When the two organic substituents on the sulfur atom are different, the sulfur atom becomes a stereocenter. wikipedia.org The energy barrier to invert this stereocenter is high enough for sulfoxides to be optically stable at room temperature. wikipedia.orgillinois.edu The synthesis of racemic sulfoxides is typically achieved through the direct oxidation of the corresponding sulfide (B99878). wikipedia.org However, controlling the chirality requires more sophisticated approaches.

The enantioselective oxidation of prochiral sulfides is one of the most direct and studied methods for preparing chiral sulfoxides. wiley-vch.delibretexts.org This transformation can be achieved using stoichiometric chiral oxidants or, more efficiently, through catalytic systems. acsgcipr.org Catalytic methods are generally preferred from a sustainability perspective. acsgcipr.org These systems often involve a metal catalyst, a chiral ligand, and a terminal oxidant like hydrogen peroxide or an organic hydroperoxide. acsgcipr.orgtandfonline.com

Several metal-based catalysts have been developed for asymmetric sulfoxidation. ucc.ieresearchgate.net The pioneering work by the groups of Kagan and Modena in 1984 demonstrated the use of a titanium complex with diethyl tartrate (DET) for this purpose. nih.govtandfonline.com Vanadium complexes, often in combination with chiral Schiff base ligands, have also proven effective for the asymmetric synthesis of various aryl alkyl sulfoxides. tandfonline.com Beyond metals, organocatalytic systems using chiral molecules like oxaziridines or peptides have emerged as viable alternatives. nih.govresearchgate.net

Table 1: Examples of Catalytic Systems for Asymmetric Sulfide Oxidation
Catalyst SystemChiral Ligand/AuxiliaryOxidantSubstrate ExampleEnantiomeric Excess (ee)Reference
Ti(OiPr)₄(-)-Diethyl Tartrate (DET)Cumene Hydroperoxide (CHP)Methyl p-tolyl sulfideUp to 90% wiley-vch.de
Vanadium ComplexChiral Schiff BaseH₂O₂Aryl Alkyl SulfidesHigh tandfonline.com
Fe(salan) ComplexChiral Salan LigandH₂O₂Alkyl Aryl SulfidesHigh organic-chemistry.org
Peptide CatalystAspartic Acid-Containing PeptideH₂O₂Functionalized ThioethersUp to 94:6 er nih.gov

Deracemization is an advanced strategy that converts a racemic mixture into a single enantiomer, offering a theoretical yield of 100%. researchgate.net For sulfoxides, this can be achieved through several methods of academic interest. One prominent approach is a cyclic redox sequence, where one enantiomer of the sulfoxide is selectively reduced back to the prochiral sulfide, which is then re-oxidized to the sulfoxide, gradually enriching the other enantiomer. researchgate.net Chemoenzymatic methods combine a highly enantioselective enzymatic reduction with a non-selective chemical oxidation to achieve deracemization. nih.govd-nb.info

Another innovative method is Viedma ripening. acs.orgnih.gov This process involves grinding a suspension of a racemic conglomerate (a mixture where enantiomers crystallize separately) while inducing racemization in the solution phase. nih.gov This leads to the complete conversion of the solid phase into a single enantiomer. acs.org While powerful, the scope of Viedma ripening is limited by the need for both a suitable racemization pathway and the compound's ability to crystallize as a conglomerate. nih.gov

Deuterium (B1214612) Incorporation Techniques for Stable Isotope Labeling

Introducing deuterium atoms into a molecule creates a stable isotope-labeled standard. For a compound like Toltrazuril-d3 Sulfoxide, this involves the creation of a trideuteromethyl (-CD₃) group. The synthesis of such labeled compounds can be challenging, often requiring multi-step procedures. musechem.com

Site-specific deuteration ensures that the isotope is placed at a precise, metabolically stable position within the molecule. There are several general methods to achieve this. researchgate.net One common approach is to use commercially available deuterated building blocks, such as methyl-d3 iodide (CD₃I) or methyl-d3 alcohol (CD₃OD), early in the synthetic route. researchgate.netarkat-usa.org For example, a deuterated methyl group can be introduced by reacting a suitable precursor with a reagent like methyl-d3 bromide. cdnsciencepub.com

Another powerful technique is the hydrogen-deuterium (H-D) exchange reaction, where protons in the target molecule are swapped for deuterons. scielo.org.mx This can be catalyzed by acids, bases, or transition metals like palladium or platinum, using deuterium oxide (D₂O) as the deuterium source. nih.govnih.gov For instance, methyl groups on aromatic rings can be deuterated by heating with NaOD in D₂O. nih.gov Reductive deuteration using reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) is also a viable method for converting functional groups like esters into deuterated alcohols, which can then be further transformed. iaea.org

The synthesis of isotopically labeled complex molecules presents several challenges. The availability of deuterated starting materials is often limited and can be costly. clearsynth.com Synthetic routes may need to be redesigned specifically to incorporate the isotopic label, which can be time-consuming and generate significant radioactive waste if using radioactive isotopes. musechem.comnih.gov

For stable isotopes like deuterium, challenges include ensuring high levels of isotopic incorporation and avoiding isotopic scrambling, where the deuterium label migrates to unintended positions. arkat-usa.org Late-stage functionalization, where the label is introduced at the end of the synthesis, is an attractive but often difficult strategy that can minimize the number of steps involving the expensive labeled reagent. musechem.com The complexity of the target molecule can further complicate these efforts, as the reaction conditions required for deuteration must be compatible with all other functional groups present. arkat-usa.org

Characterization of Synthetic Deuterated Standards for Research Utility

After synthesis, rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the deuterated standard. The primary analytical techniques for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. brightspec.com

Mass spectrometry is used to confirm the mass increase corresponding to the number of incorporated deuterium atoms. For Toltrazuril-d3 Sulfoxide, the molecular weight would be expected to increase by approximately three mass units compared to its non-labeled counterpart.

NMR spectroscopy provides more detailed structural information. While ¹H NMR can be used to observe the disappearance of signals at the site of deuteration, its utility is limited for highly enriched compounds due to very weak residual proton signals. In these cases, ²H (Deuterium) NMR is a powerful alternative, as it directly detects the deuterium nuclei, confirming their precise location within the molecule. A combined ¹H NMR and ²H NMR approach can provide a highly accurate determination of isotopic abundance. wiley.comnih.gov This non-destructive technique is advantageous as it can analyze impure samples and allows for sample recovery. rug.nl

Table 2: Analytical Techniques for Characterizing Deuterated Standards
TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS)Confirms mass shift due to deuterium incorporation; overall isotopic enrichment.High sensitivity.Does not provide site-specific location of the label; cannot distinguish isotopomers of the same mass. brightspec.com
¹H NMRConfirms disappearance of proton signals at deuteration sites; quantifies remaining protons.Widely available.Low signal intensity for highly deuterated compounds (>98%).
²H NMRDirectly detects deuterium nuclei; confirms site-specific location of the label.Provides structural verification and impurity identification for highly enriched compounds. Lower sensitivity (magnetogyric ratio) than ¹H NMR; may require longer acquisition times.

Advanced Analytical Methodologies in Research Utilizing Rac Toltrazuril D3 Sulfoxide

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive technique for the analysis of rac Toltrazuril-d3 Sulfoxide (B87167) and related metabolites in complex matrices such as animal tissues, environmental samples, and food products. researchgate.netnih.govmdpi.com The development of these methods involves rigorous optimization and validation to ensure they are selective, sensitive, and reliable for regulatory and research purposes. nih.govresearchgate.net These methodologies are capable of detecting and quantifying residues at the parts-per-billion (ppb) or µg/kg level. researchgate.netfrontiersin.org

Effective chromatographic separation is critical for distinguishing Toltrazuril (B1682979) Sulfoxide from its parent compound and other metabolites like Toltrazuril Sulfone. Research has consistently shown that reversed-phase high-performance liquid chromatography (HPLC) is the preferred separation mode.

Optimization efforts focus on several key parameters:

Stationary Phase: C18 columns, often with fused-core particle technology, are frequently used to provide excellent separation efficiency and resolution. mdpi.comresearchgate.net

Mobile Phase: A common mobile phase composition involves a gradient mixture of acetonitrile (B52724) and water. mdpi.comresearchgate.net The aqueous portion is typically acidified with a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. mdpi.com

Elution Mode: Gradient elution is almost universally employed. A typical gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic phase (acetonitrile) to elute the more hydrophobic compounds. mdpi.comfrontiersin.org This approach ensures that all metabolites, including the sulfoxide, are well-resolved within a reasonable analysis time. frontiersin.org

Table 1: Example Chromatographic Separation Parameters for Toltrazuril Metabolites

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., 2.1 mm x 100 mm, 2.5 µm) mdpi.com
Mobile Phase A0.1% Formic Acid in Water mdpi.com
Mobile Phase BAcetonitrile or Methanol mdpi.comfrontiersin.org
Flow Rate0.3 - 0.4 mL/min nih.govfrontiersin.org
Elution TypeGradient nih.govmdpi.com
Column Temperature40 °C nih.govfrontiersin.org

Tandem mass spectrometry is indispensable for the unambiguous structural confirmation of Toltrazuril Sulfoxide. The process involves selecting a specific precursor ion and inducing fragmentation to produce characteristic product ions.

Key aspects of MS/MS method development include:

Ionization: While electrospray ionization (ESI) is common, studies have found that atmospheric pressure chemical ionization (APCI) in the negative ion mode can provide superior results for toltrazuril and its metabolites. researchgate.netvdoc.pub Negative ESI is also widely and successfully used. researchgate.net

Precursor Ion Selection: In negative mode APCI, the precursor ion for Toltrazuril Sulfoxide is often identified as the [M-CHF₃]•⁻ radical anion, which is formed by the loss of a trifluoromethyl group. researchgate.netresearchgate.net In negative ESI, the deprotonated molecule [M-H]⁻ is typically selected. researchgate.netacs.org

Fragmentation Analysis: Collision-induced dissociation (CID) of the selected precursor ion generates a unique fragmentation pattern that serves as a fingerprint for the molecule. acs.org Monitoring multiple specific transitions from the precursor to product ions in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity and confirms the identity of the analyte, even in complex sample extracts. frontiersin.org High-resolution mass spectrometry (HRMS) can also be used to determine the exact mass of precursor and product ions, providing an additional layer of confirmation. acs.org

To achieve the highest level of accuracy and precision in quantitative analysis, stable isotope-labeled internal standards are employed. These standards are chemically identical to the analyte but have a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H or D).

In the analysis of Toltrazuril Sulfoxide, the deuterated analog Toltrazuril-d3 is commonly used as an internal standard. uniroma1.it While rac Toltrazuril-d3 Sulfoxide itself can be synthesized and used, the use of the deuterated parent compound is well-documented for quantifying the sulfoxide metabolite. uniroma1.itpharmaffiliates.com The internal standard is added to the sample at the beginning of the extraction process. Because it has nearly identical chemical and physical properties to the target analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation and analysis are compensated for, leading to highly accurate and robust quantification. uniroma1.it

High-Performance Liquid Chromatography (HPLC) Applications in Quantitative Research

HPLC is the foundational separation science behind the advanced LC-MS/MS methods. The liquid chromatography component is responsible for physically separating the analytes of interest from each other and from matrix interferences before they reach the detector.

The choice between isocratic and gradient elution depends on the complexity of the sample and the number of analytes being measured.

Gradient Elution: For the simultaneous analysis of Toltrazuril and its various metabolites, including Toltrazuril Sulfoxide and Toltrazuril Sulfone, gradient elution is the standard approach. mdpi.comfrontiersin.org A gradient system, which changes the mobile phase composition over the course of the run, allows for the separation of compounds with a wide range of polarities. mdpi.com This ensures that early-eluting polar compounds are retained and resolved, while late-eluting nonpolar compounds are eluted efficiently with sharp peaks.

Isocratic Elution: An isocratic system uses a constant mobile phase composition throughout the analysis. While simpler, it is generally less suitable for complex multi-residue methods. However, some HPLC-UV methods developed for analyzing Toltrazuril in simpler matrices, such as pharmaceutical formulations, have successfully used isocratic elution, for instance, with a mobile phase of acetonitrile and water (60:40, v/v). researchgate.net

The choice and optimization of the detector are crucial for achieving the required sensitivity and selectivity.

Mass Spectrometric Detectors: As detailed in section 3.1, mass spectrometers (especially tandem mass spectrometers) are the preferred detectors for residue analysis due to their unparalleled selectivity and sensitivity. vdoc.pub Optimization involves tuning parameters such as ionization source voltages, gas flows, and collision energies to maximize the signal for the specific precursor-to-product ion transitions of Toltrazuril Sulfoxide. nih.govfrontiersin.org

UV Detectors: Ultraviolet (UV) detectors are a more traditional and less expensive option. While they lack the specificity of MS, they can be effective for quantitative analysis when coupled with a robust HPLC separation that resolves the analyte from interferences. researchgate.net For Toltrazuril Sulfoxide and related compounds, the UV detection wavelength is typically set around 242 nm, which corresponds to a region of strong absorbance for these molecules. researchgate.netresearchgate.net However, the limits of quantification for UV detection are generally much higher than those achievable with MS. researchgate.netservice.gov.uk

Table 2: Comparison of Detector Characteristics for Toltrazuril Sulfoxide Analysis

Detector TypePrincipleCommon ApplicationAdvantagesLimitationsReference
Mass Spectrometry (MS/MS)Measures mass-to-charge ratio of ionized molecules and their fragments.Residue analysis in complex matrices (tissue, food, environmental).High selectivity, high sensitivity, structural confirmation.Higher cost, susceptible to matrix effects. researchgate.netvdoc.pub
Ultraviolet (UV)Measures absorbance of UV light by the analyte.Analysis of pharmaceutical formulations, quality control.Lower cost, robust, simple operation.Lower sensitivity, lower selectivity (potential for interference). researchgate.netresearchgate.net

Advanced Sample Preparation Techniques for Complex Biological and Environmental Matrices

Effective sample preparation is a critical step in the analytical workflow, designed to isolate target analytes from interfering matrix components, thereby enhancing the sensitivity and selectivity of the subsequent analysis. For complex samples such as animal tissues, soil, and water, advanced techniques like Solid-Phase Extraction (SPE) and QuEChERS-based methodologies are frequently employed.

Solid-Phase Extraction (SPE) is a highly selective sample preparation technique that functions on principles similar to column chromatography. chromatographyonline.com The optimization of SPE methods is crucial for achieving high recovery rates and clean extracts, which in turn leads to more robust and reliable analytical results. thermofisher.com The process generally involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. chromatographyonline.comthermofisher.com

For the analysis of toltrazuril and its metabolites, including toltrazuril sulfoxide, various SPE cartridges and procedures have been developed. A study focusing on chicken and porcine tissues utilized a method involving acetonitrile extraction followed by cleanup with primary secondary amine (PSA) and Oasis™ MAX solid-phase extraction cartridges. researchgate.net This method demonstrated good linearity and accuracy for toltrazuril sulfoxide with calibration ranges from 37.5 to 1,500 μg kg−1 and accuracy between 80% and 110%. researchgate.net The limits of detection for toltrazuril and its metabolites were found to be between 10 and 37.5 μg kg−1 in all tissues analyzed. researchgate.net

The choice of SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix. For instance, a method for analyzing synthetic coccidiostats in eggs optimized clean-up procedures by testing different SPE cartridges and eluants. uniroma1.it The use of an appropriate internal standard, such as toltrazuril-d3, is vital for enhancing the quantification and robustness of the method. uniroma1.it

Research has shown that the optimization of various parameters such as the type and amount of sorbent, pH of the sample, and the composition of the elution solvent can significantly impact the recovery and selectivity. For example, in the analysis of various veterinary drugs, including toltrazuril metabolites, different SPE sorbents are screened to find the optimal phase for retention and selectivity. mikro-polo.si

Table 1: SPE Method Parameters for Toltrazuril Sulfoxide Analysis in Animal Tissues

ParameterDetailsReference
Sample Matrix Chicken and Porcine Tissues (muscle, liver, kidney) researchgate.net
Extraction Solvent Acetonitrile researchgate.net
SPE Cartridges Primary Secondary Amine (PSA) and Oasis™ MAX researchgate.net
Calibration Range 37.5–1,500 μg kg⁻¹ researchgate.net
Accuracy 80–110 % researchgate.net
Limit of Detection 10–37.5 μg kg⁻¹ researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread popularity for multi-residue analysis of pesticides and veterinary drugs in a variety of matrices. koreascience.krnih.gov This approach is flexible and can be modified to suit the specific analyte and matrix properties, offering the advantages of reduced analysis time and cost. koreascience.krkosfaj.org

A modified QuEChERS procedure has been successfully applied for the simultaneous determination of toltrazuril and its metabolites in various livestock products. koreascience.kr The typical QuEChERS workflow involves an extraction/partitioning step with the addition of salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. kosfaj.org In one such study, the d-SPE step utilized a combination of MgSO₄, primary secondary amine (PSA), and C18 to effectively clean the sample matrix. kosfaj.org This method achieved recoveries in the range of 60.2% to 119.9% with good precision. kosfaj.org

Another study developed a QuEChERS method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the determination of toltrazuril and its metabolites in pork. nih.gov This method used ODS as the sorbent in the QuEChERS cleanup step and reported average recoveries between 73.2% and 91.5%. nih.gov

The effectiveness of the QuEChERS method is further demonstrated in the analysis of chicken eggs, where a modified procedure with an enhanced matrix removal-lipid (EMR-Lipid) sorbent was used. mdpi.com This resulted in excellent linearity and recoveries for a broad range of compounds, including toltrazuril sulfoxide, which showed a recovery of 73.7% at a spiking level of 5.0 µg/kg. mdpi.com

Table 2: Performance of a Modified QuEChERS Method for Toltrazuril Metabolites

ParameterDetailsReference
Sample Matrices Beef, Pork, Chicken kosfaj.org
Extraction Modified QuEChERS procedure kosfaj.org
d-SPE Sorbents C₁₈, PSA, MgSO₄ nih.govkosfaj.org
Recoveries 60.2%–119.9% kosfaj.org
Limits of Quantification 0.1–9.7 μg/kg kosfaj.org

Investigative Studies on Metabolic Fate and Biotransformation Pathways

Elucidation of Toltrazuril (B1682979) Biotransformation to Toltrazuril Sulfoxide (B87167) and Sulfone

The biotransformation of toltrazuril into its main metabolites, toltrazuril sulfoxide and toltrazuril sulfone, occurs predominantly in the liver. homelabvet.com This two-step oxidative process begins with the conversion of toltrazuril to the intermediate metabolite, toltrazuril sulfoxide, which is then further oxidized to toltrazuril sulfone. medchemexpress.comresearchgate.netnih.gov Toltrazuril sulfone is considered the major and most persistent metabolite. researchgate.netmdpi.comresearchgate.net

Identification of Enzymatic Systems Involved in Sulfoxidation and Sulfonation

The oxidative metabolism of toltrazuril is catalyzed by specific enzyme superfamilies located within the liver. nih.gov Research has identified that the initial sulfoxidation of toltrazuril is primarily mediated by the Cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenases (FMOs). caymanchem.comamazonaws.com Studies utilizing rat liver microsomes have shown that various CYP isoenzymes are involved in this process. nih.gov Specifically, enzymes belonging to the CYP2C and CYP3A subfamilies have been implicated in the conversion of toltrazuril to toltrazuril sulfoxide and the subsequent oxidation to toltrazuril sulfone. caymanchem.comconicet.gov.ar The induction of certain CYP enzymes, such as CYP1A, can alter the pharmacokinetics of toltrazuril and its metabolites. nih.gov

Kinetic Characterization of Metabolic Interconversions of Toltrazuril Metabolites

Kinetic studies are essential for characterizing the rate and efficiency of the interconversion between toltrazuril and its sulfoxidated metabolites. These studies reveal significant differences in metabolic rates and metabolite persistence across various animal species. For instance, toltrazuril is rapidly metabolized to toltrazuril sulfoxide, which is a short-lived intermediate, and then more slowly converted to toltrazuril sulfone, which has a much longer elimination half-life. researchgate.netnih.gov

In pigs, the elimination half-life of toltrazuril sulfone (231-245 hours) is substantially longer than that of the parent drug (48.7-68.9 hours) or toltrazuril sulfoxide (51.9-53.2 hours). nih.gov A similar pattern is observed in broiler chickens, where the half-life of toltrazuril sulfone is approximately 80-83 hours, compared to about 10-11 hours for toltrazuril and 14-15 hours for toltrazuril sulfoxide. researchgate.netnii.ac.jp In rabbits, the elimination half-life of toltrazuril sulfone (76.7-82.3 hours) is also longer than that of toltrazuril (52.7-56.7 hours) and its sulfoxide metabolite (56.1-68.8 hours). nih.gov This prolonged presence of toltrazuril sulfone is a key factor in the sustained efficacy of the drug. researchgate.netnih.gov

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro systems are fundamental tools for conducting mechanistic research into the metabolic pathways of xenobiotics like toltrazuril, offering a controlled environment for detailed analysis.

Use of Liver Microsomes and S9 Fractions for Mechanistic Research

Liver subcellular fractions are standard tools for in vitro metabolism studies. thermofisher.com Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes like CYPs and FMOs, making them ideal for studying the oxidation of toltrazuril. nih.govthermofisher.com The liver S9 fraction is a supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. nih.govmdpi.com This allows for the investigation of both Phase I (e.g., oxidation) and Phase II (e.g., conjugation) metabolic reactions, providing a more comprehensive view of the drug's metabolic fate than microsomes alone. nih.govmdpi.com These systems have been used to confirm that the primary metabolic pathway for toltrazuril involves sulfoxidation. homelabvet.com

Application of Isotopic Labeling for Pathway Mapping

Isotopically labeled compounds are invaluable for metabolic research. hpc-standards.com The use of stable isotope-labeled compounds, such as rac Toltrazuril-d3 Sulfoxide, allows for precise tracking and quantification of the drug and its metabolites. hpc-standards.comeuropa.eu The deuterium (B1214612) (d3) label creates a distinct mass shift that is readily detectable by mass spectrometry. This enables researchers to differentiate drug-derived molecules from endogenous compounds within complex biological samples like plasma or tissue homogenates. This technique is crucial for accurately mapping metabolic pathways, confirming the identity of metabolites, and performing quantitative analysis in pharmacokinetic and residue studies. hpc-standards.com Studies using 14C-labeled toltrazuril have also been instrumental in understanding its absorption, distribution, metabolism, and excretion. europa.eu

Comparative Metabolic Studies Across Diverse Animal Research Models

The metabolism and pharmacokinetics of toltrazuril show significant variability among different animal species, which is attributed to interspecies differences in drug-metabolizing enzymes. researchgate.netfrontiersin.org

For example, the elimination half-life of the parent drug, toltrazuril, is markedly different across species: approximately 11 hours in broiler chickens, 23 hours in rats, 53-57 hours in rabbits, 49-69 hours in pigs, and up to 154 hours in calves. researchgate.neteuropa.euresearchgate.net These variations extend to the metabolites as well. The elimination half-life of toltrazuril sulfoxide is much shorter in broilers (around 15 hours) compared to rabbits and pigs (around 52-56 hours). researchgate.net However, the half-life of the major metabolite, toltrazuril sulfone, is more comparable between broilers (around 80 hours) and rabbits (around 77-82 hours). nih.govresearchgate.net These species-specific pharmacokinetic profiles are critical for establishing appropriate and effective use of the drug in different animals. researchgate.netfrontiersin.org

Pharmacokinetic Parameters of Toltrazuril and its Metabolites Across Species

SpeciesCompoundElimination Half-Life (t½) (hours)Reference
Broiler ChickensToltrazuril10.6 - 10.7 researchgate.netnii.ac.jp
Toltrazuril Sulfoxide14.8 - 15.3 researchgate.netnii.ac.jp
Toltrazuril Sulfone80.3 - 82.9 researchgate.netnii.ac.jp
PigsToltrazuril48.7 - 68.9 nih.gov
Toltrazuril Sulfoxide51.9 - 53.2 nih.gov
Toltrazuril Sulfone231 - 245 nih.gov
RabbitsToltrazuril52.7 - 56.7 nih.gov
Toltrazuril Sulfoxide56.1 - 68.8 nih.gov
Toltrazuril Sulfone76.7 - 82.3 nih.gov
RatsToltrazuril23.0 researchgate.net
CalvesToltrazuril154.0 europa.eu

Species-Specific Differences in Biotransformation Profiles

The pharmacokinetics and metabolism of toltrazuril and its subsequent metabolites, including toltrazuril sulfoxide, exhibit significant variations across different animal species. frontiersin.orgresearchgate.net These differences are apparent in the rates of absorption, the peak plasma concentrations (Cmax), the time to reach peak concentration (Tmax), and the elimination half-life (t1/2) of the parent drug and its metabolites. researchgate.netvfu.cz

Following oral administration, toltrazuril is generally well-absorbed and then rapidly converted to toltrazuril sulfoxide and subsequently to toltrazuril sulfone. researchgate.netnih.gov However, the speed of this conversion and the subsequent elimination rates differ markedly. For instance, the elimination half-life of the parent toltrazuril is significantly shorter in broiler chickens compared to mammals like pigs, rabbits, calves, and horses, indicating faster metabolism and/or clearance in avian species. researchgate.netvfu.cze-jvc.org

Studies in goats have shown that the peak plasma concentrations of toltrazuril sulfoxide and toltrazuril sulfone were higher than those reported in sheep and pigs under similar conditions. vfu.cz Conversely, the elimination half-life of toltrazuril in goats was found to be shorter than in sheep and calves, but longer than in rabbits and broilers, further highlighting these species-specific pharmacokinetic profiles. vfu.cz

The table below summarizes key pharmacokinetic parameters of toltrazuril and its metabolites in various species, illustrating the distinct biotransformation profiles.

Table 1: Comparative Pharmacokinetic Parameters of Toltrazuril and its Metabolites Across Species

Species Compound Cmax (µg/mL) Tmax (hours) Elimination Half-Life (t1/2) (hours) Reference
Broiler Chickens Toltrazuril 16.4 - 25.2 4.7 - 5.0 10.6 - 10.7 researchgate.net
Toltrazuril Sulfoxide ~8.2 ~8.0 14.8 - 15.3 researchgate.netresearchgate.net
Toltrazuril Sulfone ~17.0 ~54.0 80.3 - 82.9 researchgate.netresearchgate.net
Pigs Toltrazuril 4.24 - 8.18 12.0 - 15.0 48.7 - 68.9 nih.gov
Toltrazuril Sulfoxide - - 51.9 - 53.2 nih.gov
Toltrazuril Sulfone - - 231 - 245 nih.gov
Goats (non-pregnant) Toltrazuril 34.9 24.0 66.8 vfu.cz
Toltrazuril Sulfoxide 10.98 48.0 55.66 vfu.cz
Toltrazuril Sulfone 27.00 96.0 73.13 vfu.cz
Rabbits Toltrazuril - - 52.7 - 56.7 researchgate.net
Calves Toltrazuril - - ~154 researchgate.nete-jvc.org
Horses Toltrazuril - - ~55 e-jvc.org

Note: Values can vary based on dosage and specific study conditions. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration).

Factors Influencing Metabolic Rates of Toltrazuril and its Metabolites

Several factors can influence the rate at which toltrazuril and its metabolites, such as this compound, are processed in the body. These factors contribute to the variability in drug efficacy and residue depletion times among individuals and species.

Genetics: Genetic differences in the expression and activity of metabolic enzymes are a primary determinant of drug metabolism rates. The cytochrome P450 (CYP) enzyme system, which plays a crucial role in the oxidation of many xenobiotics, is key in the biotransformation of toltrazuril to its sulfoxide and sulfone metabolites. conicet.gov.ar Species- and even breed-specific genetic polymorphisms in CYP enzymes can lead to significant differences in metabolic capacity. Genetic susceptibility has also been noted as a factor influencing the clinical outcome of coccidiosis, which may be linked to how the host metabolizes anticoccidial drugs. vettimes.com

Age: The age of an animal can significantly impact metabolic rates. Young animals, particularly neonates, may have immature hepatic enzyme systems, leading to slower metabolism and prolonged drug elimination compared to adults. conicet.gov.ar Conversely, studies comparing veal calves to older beef cattle have noted differences in the expression and activity of certain oxidative and conjugative enzymes in the intestinal mucosa, suggesting age-related changes in drug metabolism capabilities. conicet.gov.ar

Enzyme Systems: The primary enzymes responsible for the metabolism of toltrazuril are located in the liver and involve Phase I (oxidation) and Phase II (conjugation) pathways. conicet.gov.ar The oxidative conversion of toltrazuril to toltrazuril sulfoxide and then toltrazuril sulfone is a critical Phase I process. researchgate.net The efficiency of these enzyme systems, including CYPs and potentially flavin-containing monooxygenases (FMOs), dictates the metabolic rate.

Nutritional Status: Deficiencies in essential nutrients can impact drug metabolism. For instance, deficiencies in vitamin E and/or selenium have been associated with adverse outcomes in piglets, suggesting that nutritional status can affect an animal's ability to cope with xenobiotic substances. europa.eu

Table 2: Factors Affecting Toltrazuril Metabolism

Factor Description of Influence Potential Effect on Metabolism
Species Inherent differences in metabolic enzyme profiles and physiology between species (e.g., avian vs. mammalian). Significant variation in drug half-life and metabolite formation. researchgate.netvfu.cz
Genetics Polymorphisms in genes coding for metabolic enzymes like Cytochrome P450. Can lead to "fast" or "slow" metabolizer phenotypes within a population. conicet.gov.ar
Age Immaturity or aging of hepatic and extrahepatic enzyme systems. Slower metabolism in very young animals; potential changes with advancing age. conicet.gov.ar
Health Status Presence of diseases (especially hepatic) or significant physiological stress. Impaired liver function can decrease metabolic rate; disease-induced metabolic acidosis may alter drug kinetics. cabidigitallibrary.org
Nutritional Status Deficiency or sufficiency of key vitamins and minerals that act as co-factors for enzymes. Deficiencies (e.g., Vitamin E, Selenium) may impair overall ability to handle xenobiotics. europa.eu

Pharmacokinetic and Dispositional Research in Animal Models

Absorption, Distribution, and Elimination (ADE) Investigations in Research Animals.drugs.comnih.govnih.govvfu.cz

Toltrazuril (B1682979) is characterized by its slow absorption following oral administration across several animal species. drugs.com This is followed by a wide distribution throughout the body and a slow elimination process. The primary metabolite of toltrazuril is toltrazuril sulfone. defra.gov.uknoahcompendium.co.uk The main route of excretion for toltrazuril and its metabolites is through the feces. defra.gov.uknoahcompendium.co.ukhpra.ie

Quantitative Assessment of Plasma and Tissue Concentrations over Time.drugs.comnih.govvfu.cz

Following oral administration, toltrazuril is absorbed and then metabolized. In pigs, toltrazuril is rapidly converted to toltrazuril sulfoxide (B87167) (TZR-SO), an intermediate metabolite, and then further metabolized to toltrazuril sulfone (TZR-SO2). nih.gov Studies in piglets have shown that after a single oral dose, toltrazuril and its metabolites can be detected in plasma and various tissues over an extended period. nih.govnih.gov For instance, after oral administration in piglets, TZR-SO2 was still detectable in the liver, jejunum, and muscle after 36 days. nih.gov

In goats, pregnancy has been shown to significantly affect the plasma concentrations of toltrazuril and its metabolites. vfu.cz Pregnant goats exhibited higher maximum plasma concentrations (Cmax) and area under the plasma concentration-time curve (AUC) for toltrazuril compared to non-pregnant goats. vfu.cz In these studies, toltrazuril sulfoxide and toltrazuril sulfone were detectable in the plasma of non-pregnant goats for up to 12 and 30 days, respectively, while in pregnant goats, they were quantifiable for up to 16 and 35 days. vfu.cz

Research in broiler chickens also demonstrates the conversion of toltrazuril to its sulfoxide and sulfone metabolites, with plasma concentrations of these compounds being measurable over time. researchgate.net

Interactive Table: Plasma Concentrations of Toltrazuril and Metabolites in Various Animal Models

Animal ModelCompoundCmax (µg/mL)Tmax (hours)Reference
Pigs (10 mg/kg oral)Toltrazuril4.2415.0 nih.gov
Pigs (20 mg/kg oral)Toltrazuril8.1812.0 nih.gov
Piglets (oral)Toltrazuril1434.03 nih.gov
Piglets (oral)Toltrazuril Sulfone14.12246 nih.gov
Cattle (oral)Toltrazuril36.633.9 (geometric mean) noahcompendium.co.uk
Sheep (oral)Toltrazuril6248 noahcompendium.co.uk
Broiler Chickens (10 mg/kg oral)Toltrazuril16.45.0 researchgate.net
Broiler Chickens (20 mg/kg oral)Toltrazuril25.24.7 researchgate.net
Rabbits (10 mg/kg oral)Toltrazuril30.220.0 nih.gov
Rabbits (10 mg/kg oral)Toltrazuril Sulfoxide8.920.0 nih.gov
Rabbits (10 mg/kg oral)Toltrazuril Sulfone14.796.0 nih.gov
Rabbits (20 mg/kg oral)Toltrazuril39.428.0 nih.gov
Rabbits (20 mg/kg oral)Toltrazuril Sulfoxide12.520.0 nih.gov
Rabbits (20 mg/kg oral)Toltrazuril Sulfone24.9112.0 nih.gov
Horses (10 mg/kg oral)Toltrazuril11.1718 amazonaws.com

Determination of Kinetic Parameters (e.g., half-lives, area under the curve) in Research Settings.drugs.com

The elimination half-life of toltrazuril and its metabolites varies significantly across different animal species. Toltrazuril sulfone consistently demonstrates a longer terminal half-life compared to the parent drug and toltrazuril sulfoxide. nih.gov

In pigs, the average half-life of toltrazuril was reported to be between 48.7 and 68.9 hours, while the half-life of toltrazuril sulfone was much longer, at 231 to 245 hours. nih.gov For piglets, the plasma half-life of toltrazuril is approximately 51 hours. drugs.com In calves, the elimination half-life is around 72 hours, and in lambs, it is significantly longer, at about 170 hours. drugs.com In broiler chickens, the elimination half-life of toltrazuril was found to be around 10.6-10.7 hours, whereas for toltrazuril sulfone, it was 80.3-82.9 hours. researchgate.net

A study on a toltrazuril nanoemulsion in chickens showed a half-life (T1/2β) of 46.689 hours and an AUC of 368.958 (μg/mL)h. scispace.com In rabbits, the terminal elimination half-lives for toltrazuril, toltrazuril sulfoxide, and toltrazuril sulfone were approximately 52.7-56.7 hours, 56.1-68.8 hours, and 76.7-82.3 hours, respectively, depending on the dose. nih.gov

Interactive Table: Elimination Half-Lives of Toltrazuril and its Metabolites

Animal ModelCompoundElimination Half-Life (hours)Reference
Pigs (10 mg/kg oral)Toltrazuril48.7 nih.gov
Pigs (20 mg/kg oral)Toltrazuril68.9 nih.gov
Pigs (10 mg/kg oral)Toltrazuril Sulfoxide51.9 nih.gov
Pigs (20 mg/kg oral)Toltrazuril Sulfoxide53.2 nih.gov
Pigs (10 mg/kg oral)Toltrazuril Sulfone231 nih.gov
Pigs (20 mg/kg oral)Toltrazuril Sulfone245 nih.gov
PigletsToltrazuril51 drugs.com
CalvesToltrazuril72 drugs.com
LambsToltrazuril170 drugs.com
Broiler Chickens (10 & 20 mg/kg oral)Toltrazuril10.6 - 10.7 researchgate.net
Broiler Chickens (10 & 20 mg/kg oral)Toltrazuril Sulfoxide14.8 - 15.3 researchgate.net
Broiler Chickens (10 & 20 mg/kg oral)Toltrazuril Sulfone80.3 - 82.9 researchgate.net
Rabbits (10 mg/kg oral)Toltrazuril52.7 nih.gov
Rabbits (20 mg/kg oral)Toltrazuril56.7 nih.gov
Rabbits (10 mg/kg oral)Toltrazuril Sulfoxide56.1 nih.gov
Rabbits (20 mg/kg oral)Toltrazuril Sulfoxide68.8 nih.gov
Rabbits (10 mg/kg oral)Toltrazuril Sulfone76.7 nih.gov
Rabbits (20 mg/kg oral)Toltrazuril Sulfone82.3 nih.gov
HorsesToltrazuril61.4 amazonaws.com

Tissue Distribution Studies of Toltrazuril and its Metabolites.nih.govvfu.cz

Studies have investigated the distribution of toltrazuril and its primary metabolite, toltrazuril sulfone, in various tissues of research animals.

Analysis of Target and Non-Target Tissue Accumulation in Experimental Models

In piglets, research has shown that toltrazuril and toltrazuril sulfone accumulate in the jejunum, which is a primary site of action against certain parasites. nih.govmdpi.com This accumulation occurs regardless of whether the administration is oral or intramuscular. nih.govmdpi.com A study in calves demonstrated that the highest concentrations of radioactivity from labeled toltrazuril were found in the liver at all sampling times. europa.eu Initially, toltrazuril was the main compound present, but over time, toltrazuril sulfone became the predominant radioactive component in tissues. europa.eu At 28 days post-treatment, toltrazuril sulfone was detected in the liver, kidney, muscle, and fat of calves. europa.eu

Correlating In Vitro Dissolution and In Vivo Absorption in Research.researchgate.net

The poor water solubility of toltrazuril can affect its dissolution and subsequent absorption. researchgate.netsemanticscholar.org Research has focused on improving the dissolution of toltrazuril to enhance its bioavailability. researchgate.netsemanticscholar.org Studies have explored the use of solid dispersions with various polymers to increase the dissolution rate. researchgate.netsemanticscholar.org

One study investigated micro-environment pH-modifying solid dispersions (pHM-SDs) and found that these formulations improved the in-vitro water-solubility and in-vivo bioavailability of toltrazuril. nih.gov The addition of alkalizers not only enhanced the release and absorption of the parent drug but also promoted the formation of its active metabolites, toltrazuril sulfoxide and toltrazuril sulfone. nih.gov A correlation was observed where the in-vivo bioavailability of toltrazuril and its metabolites increased with higher in-vitro dissolution rates from the pHM-SDs. nih.gov This suggests that in-vitro dissolution methods can be predictive of the in-vivo performance of such formulations. nih.gov

Excretion Profiling and Metabolite Identification in Excreta

The primary route of excretion for toltrazuril is via the feces in pigs, cattle, and sheep. defra.gov.uknoahcompendium.co.ukhpra.ie Radiometric studies in calves using labeled toltrazuril confirmed that excretion is slow and occurs through both urine and feces. europa.eu In these studies, toltrazuril sulfone was identified as the major metabolite found in the excreta. europa.eu In pigs, toltrazuril is metabolized to toltrazuril sulfoxide and then to toltrazuril sulfone, which are the main compounds excreted. nih.gov

Applications in Veterinary Drug Residue Analysis and Environmental Monitoring Research

Methodologies for Detection and Quantification of Toltrazuril (B1682979) Metabolites in Food Matricesnih.govnih.gov

The detection of toltrazuril and its primary metabolites, toltrazuril sulfoxide (B87167) and toltrazuril sulfone, in food products of animal origin is crucial for food safety. nih.govnih.gov Advanced analytical methods are required to detect these residues at trace levels.

Modern analytical chemistry focuses on developing multi-residue methods capable of detecting numerous veterinary drugs simultaneously, which is more efficient than single-analyte approaches. frontiersin.orgmdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are widely employed for the identification and quantification of various drug classes in a single analytical run. frontiersin.orgnih.gov These methods are frequently paired with effective sample preparation procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol or solid-phase extraction (SPE) to clean up complex matrices such as pork, poultry, and milk. frontiersin.orgchrom-china.com

In these methods, a deuterated internal standard, such as rac Toltrazuril-d3 Sulfoxide, is added to the sample at the beginning of the preparation process. nih.govlcms.cz Because the internal standard has a chemical structure nearly identical to the target analyte but a different mass, it experiences similar effects during extraction, cleanup, and ionization, allowing for precise correction of analytical variability and ensuring high accuracy. lcms.czlgcstandards.com Fast liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven effective for analyzing toltrazuril and its metabolites in meat products, achieving detection limits in the low microgram per kilogram (µg/kg) range. nih.gov

Table 1: Examples of Analytical Methods for Toltrazuril Metabolites in Food Matrices
MatrixMethodTarget AnalytesLimit of Quantification (LOQ)Reference
Poultry Tissues & EggsLC-MS/MSToltrazuril, Toltrazuril Sulfoxide, Toltrazuril Sulfone1.2 µg/kg (Toltrazuril), 1.8 µg/kg (Metabolites) nih.gov
Meat ProductsFast LC-MS/MSToltrazuril, Toltrazuril Sulfoxide, Toltrazuril Sulfone0.5 - 5 µg/kg (LOD) nih.gov
PorkHPLC-MS/MSToltrazuril and its metabolites0.005 - 0.02 mg/kg (Spiked Levels) chrom-china.com
Milk & Dairy ProductsUPLC-MS/MSToltrazuril Sulfoxide, Toltrazuril Sulfone0.1 - 5 µg/kg (Milk), 0.5 - 25 µg/kg (Milk Powder) nih.gov

Regulatory bodies worldwide, such as the European Union, establish strict guidelines for the monitoring of veterinary drug residues in food products. agrinfo.euwb6cif.eu These regulations set Maximum Residue Limits (MRLs) for specific drug and food commodity combinations. wb6cif.eueuropa.eu For toltrazuril, the marker residue for enforcement is typically toltrazuril sulfone. europa.eucanada.ca Countries that export food products of animal origin to the EU must implement residue control plans that are equivalent to EU standards to ensure consumer safety. agrinfo.eufsai.ie

The analytical methods used in these control plans must be validated according to international standards, such as the European Commission Decision 2002/657/EC, to demonstrate their reliability and accuracy. researchgate.net The use of isotopically labeled internal standards like this compound is a key component of this validation, as it provides the necessary precision to reliably determine whether residues are below the established MRLs. researchgate.net For instance, the EU has set an MRL for toltrazuril in poultry eggs at 140 µg/kg. agrinfo.eu

Environmental Fate and Persistence Studies of Toltrazuril and its Sulfoxide Metabolitesmdpi.com

When toltrazuril is administered to livestock, it and its metabolites are excreted and can enter the environment through the spreading of manure on agricultural land. nih.govresearchgate.net Understanding the environmental fate and persistence of these compounds is essential for assessing potential ecological risks.

Researchers use analytical methods to track the presence and concentration of toltrazuril and its metabolites in various environmental compartments, including soil, surface water, and animal manure. nih.gov LC-MS/MS methods have been developed to determine these compounds at very low levels, with detection limits reaching nanograms per liter (ng/L) in water and nanograms per gram (ng/g) in soil and manure. nih.govresearchgate.net

In these environmental studies, the use of a deuterated analog of toltrazuril as an internal standard is critical for ensuring method accuracy. researchgate.netnih.govresearchgate.net By adding a known quantity of this compound to an environmental sample before extraction, analysts can accurately quantify the parent compound and its metabolites, even if some of the material is lost during the complex sample preparation process. nih.gov This approach allows for reliable tracing of the compounds' pathways from manure to soil and potentially into water systems. Research has shown that toltrazuril sulfoxide has a degradation half-life of approximately 59.7 days in compost, while the degradation half-life for toltrazuril and its metabolites in fertilized soil can range from 28 to 346 days. researchgate.netnih.gov

Analyzing environmental samples presents significant challenges due to the complexity and variability of the matrices. mdpi.com Soil and manure contain numerous organic and inorganic compounds that can interfere with the detection of target analytes, a phenomenon known as the "matrix effect". lgcstandards.com These interfering substances can suppress or enhance the ionization of the target compounds in the mass spectrometer, leading to underestimation or overestimation of their true concentration. lcms.cz

Future Research Directions and Emerging Methodologies

Integration of Omics Technologies for Comprehensive Metabolic Pathway Mapping

The complete elucidation of the metabolic pathways of Toltrazuril (B1682979) and its metabolites, including rac Toltrazuril-d3 Sulfoxide (B87167), requires a holistic approach. The integration of multiple "omics" disciplines—metabolomics, transcriptomics, and proteomics—offers a powerful strategy for creating comprehensive metabolic maps. nih.govnih.govmdpi.com

Metabolomics can be used to identify and quantify the full spectrum of metabolites, including the sulfoxide and sulfone derivatives, in various biological matrices. This provides a direct snapshot of the metabolic consequences of Toltrazuril administration. mdpi.com

Transcriptomics (e.g., RNA-Seq) can reveal which genes encoding drug-metabolizing enzymes are upregulated or downregulated in response to the parent compound. This helps to pinpoint the specific enzyme families, such as cytochrome P450s (CYPs), that are likely involved in the oxidation of Toltrazuril to its sulfoxide form. nih.gov

Proteomics provides a direct measure of the abundance of these enzymes, confirming that the genetic upregulation translates into functional protein.

By integrating these datasets, researchers can build a detailed, system-level understanding of biotransformation. frontiersin.org This multi-omics approach allows for the correlation of specific enzymes with the formation of particular metabolites, moving beyond simple identification to a functional understanding of the metabolic network. nih.govfrontiersin.org Such comprehensive maps are invaluable for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

Omics TechnologyApplication in Toltrazuril ResearchInsights Gained
Metabolomics Identification and quantification of Toltrazuril-d3 Sulfoxide and other metabolites in biological samples.Provides a direct measurement of the metabolic profile and the extent of biotransformation.
Transcriptomics Analysis of gene expression changes (e.g., CYP enzymes) in response to Toltrazuril exposure.Identifies the specific genes and, by extension, the enzymatic pathways potentially responsible for sulfoxidation. nih.gov
Proteomics Quantification of the protein levels of drug-metabolizing enzymes.Confirms the functional expression of enzymes implicated by transcriptomic data.
Multi-Omics Integration Combining data from metabolomics, transcriptomics, and proteomics.Creates a comprehensive and functional map of metabolic pathways, linking specific enzymes to metabolite formation. frontiersin.org

Development of Predictive Computational Models for Biotransformation and Disposition

Computational modeling is emerging as a critical tool for predicting the metabolic fate of xenobiotics, including the biotransformation of Toltrazuril. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, in particular, hold significant promise. mdpi.com These models use the molecular structure of a compound to predict its metabolic pathways and potential toxicity.

By developing models specific to the enzymes that catalyze sulfoxidation, researchers can:

Predict the likelihood of Toltrazuril being converted to Toltrazuril Sulfoxide.

Identify the primary cytochrome P450 isoforms responsible for this transformation.

Simulate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

These in silico tools can significantly reduce the time and resources required for metabolism studies by prioritizing experimental efforts. glbrc.org Genome-scale metabolic models (GEMs) represent another frontier, allowing for the simulation of metabolic fluxes through various pathways under different conditions, thereby predicting how the organism as a whole will process the compound. glbrc.org

Advancements in High-Throughput Screening for Metabolic Enzyme Activity

Identifying the specific enzymes responsible for the formation of Toltrazuril Sulfoxide is crucial for understanding its pharmacology. High-Throughput Screening (HTS) technologies enable the rapid testing of large libraries of enzymes, such as recombinant cytochrome P450s, to pinpoint which ones are active against Toltrazuril. nih.govrsc.org

Modern HTS methods often employ microtiter plates and sensitive detection methods (e.g., fluorescence or mass spectrometry) to measure enzyme activity quickly and efficiently. researchgate.netscienceopen.com These screens can identify not only the primary enzymes involved but also those that play a minor role, providing a complete picture of the metabolic landscape. Furthermore, HTS is a cornerstone of directed evolution, a process used to engineer enzymes with improved properties, such as enhanced activity or altered substrate specificity, which can be valuable for biocatalytic applications. nih.govresearchgate.net

Exploration of Novel Biocatalytic Pathways for Sulfoxide Deracemization and Enantioselective Synthesis

rac Toltrazuril-d3 Sulfoxide is a racemic mixture, meaning it contains equal amounts of two enantiomers (R and S). As enantiomers can have different pharmacological and toxicological profiles, there is growing interest in producing enantiomerically pure sulfoxides. Biocatalysis, the use of enzymes to perform chemical reactions, offers a green and highly selective method for achieving this. researchgate.netnih.gov

Future research is focused on two main biocatalytic strategies:

Enantioselective Synthesis: This involves the direct oxidation of the parent sulfide (B99878) (Toltrazuril) to a single sulfoxide enantiomer using enzymes like Baeyer-Villiger monooxygenases (BVMOs). researchgate.net

Deracemization: This process converts a racemic mixture of sulfoxides into a single enantiomer. researchgate.net A promising approach is cyclic deracemization, which combines an enantioselective biocatalytic reduction of one sulfoxide enantiomer (e.g., by a methionine sulfoxide reductase) back to the sulfide, followed by a non-selective chemical or photocatalytic re-oxidation of the sulfide to the racemic sulfoxide. nih.gov Over time, this cycle enriches the desired, non-reduced enantiomer. researchgate.netnih.govfrontiersin.org

The discovery and engineering of novel enzymes with high selectivity for triazine-based sulfoxides are key objectives in this field. researchgate.netfrontiersin.org

Biocatalytic StrategyDescriptionKey Enzyme ClassesPotential Outcome for Toltrazuril Sulfoxide
Enantioselective Synthesis Direct conversion of a prochiral sulfide into a single enantiomer of the sulfoxide. researchgate.netBaeyer-Villiger Monooxygenases (BVMOs), Cytochrome P450sProduction of either (R)- or (S)-Toltrazuril-d3 Sulfoxide directly from Toltrazuril-d3.
Kinetic Resolution An enzyme selectively transforms one enantiomer of the racemate, allowing the other to be isolated.Sulfoxide Reductases (e.g., MsrA, MsrB), Oxidative EnzymesSeparation of the racemic mixture, yielding one enantiomer and a product from the other.
Deracemization Conversion of a racemic mixture into a single, pure enantiomer, potentially achieving >50% yield. researchgate.netMethionine Sulfoxide Reductases (Msrs), DMSO ReductasesConversion of rac-Toltrazuril-d3 Sulfoxide into enantiopure (R)- or (S)-Toltrazuril-d3 Sulfoxide. frontiersin.org

Research into the Enantiomeric Purity and Isotopic Integrity of Labeled Standards over Time

The reliability of quantitative analytical methods often depends on the purity and stability of internal standards like this compound. clearsynth.com Therefore, ongoing research is essential to ensure both its enantiomeric and isotopic integrity over time. rsc.org

Isotopic Integrity: The deuterium (B1214612) (d3) label is critical for distinguishing the internal standard from the unlabeled analyte in mass spectrometry. However, under certain storage or analytical conditions (e.g., in acidic solutions), back-exchange of deuterium for hydrogen can occur, compromising the standard's purity. researchgate.net Future studies will focus on identifying optimal storage conditions and solvents to prevent this phenomenon. Advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for regularly verifying the isotopic enrichment of the standard. rsc.orgnih.gov

Enantiomeric Purity: For a racemic standard, it is important that the 1:1 ratio of enantiomers remains stable and does not undergo spontaneous resolution or degradation of one form over the other. Chiral chromatography methods must be employed to confirm that the standard remains truly racemic over its shelf life.

Ensuring the stability of these critical characteristics is paramount for maintaining the accuracy and reproducibility of bioanalytical assays that rely on this compound as an internal standard. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying rac Toltrazuril-d3 Sulfoxide in biological matrices, and how should they be validated?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with deuterium-specific detection (e.g., mass spectrometry) to distinguish the labeled compound from non-deuterated analogs.
  • Optimize chromatographic conditions: For HPLC, employ a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) and a flow rate of 1.0 mL/min . For GC, use a capillary column (e.g., DB-5MS) and electron-capture detection .
  • Validate methods per ICH guidelines by assessing precision (RSD <5%), accuracy (spiked recovery 95–105%), and linearity (R² >0.99) across a concentration range of 0.1–50 µg/mL .

Q. How should researchers synthesize and characterize this compound to ensure isotopic purity?

Methodological Answer:

  • Synthesize via deuterium exchange using deuterated solvents (e.g., D₂O or deuterated dimethyl sulfoxide) under controlled pH and temperature to replace three hydrogen atoms in the parent compound .
  • Purify the product using preparative HPLC with a silica-based column and isocratic elution .
  • Confirm isotopic purity (>98% deuterium incorporation) via NMR spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak at m/z corresponding to the +3 Da shift .

Q. What experimental parameters are critical for maintaining this compound stability during storage and handling?

Methodological Answer:

  • Store at –20°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation .
  • Conduct accelerated stability studies by exposing the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Acceptable stability is defined as <5% degradation .

Advanced Research Questions

Q. How to design in vivo studies to trace the metabolic conversion of this compound to its sulfone metabolite?

Methodological Answer:

  • Use a factorial design to test variables: species (e.g., poultry vs. swine), dosage (5–20 mg/kg), and sampling intervals (0–72 hours post-administration) .
  • Collect plasma, liver, and excreta samples. Extract metabolites using solid-phase extraction (C18 cartridges) and quantify via LC-MS/MS with deuterium-labeled internal standards .
  • Analyze data using compartmental pharmacokinetic modeling to estimate metabolic half-lives and interconversion rates between sulfoxide and sulfone forms .

Q. How can researchers resolve contradictions in reported metabolic half-lives of this compound across studies?

Methodological Answer:

  • Conduct a systematic variables analysis :

Compare species-specific cytochrome P450 enzyme expression levels (e.g., CYP3A4 vs. CYP2D6) affecting metabolic rates .

Replicate conflicting studies using standardized analytical methods (e.g., identical LC-MS/MS conditions) to eliminate methodological bias .

Validate findings against a theoretical framework of sulfoxide-sulfone redox dynamics, incorporating thermodynamic stability data from equilibrium acidities in dimethyl sulfoxide .

Q. How to integrate this compound pharmacokinetic data into existing antiprotozoal drug models?

Methodological Answer:

  • Align findings with Michaelis-Menten kinetics for enzyme-mediated sulfoxidation, using Kₘ and Vₘₐₓ values derived from in vitro microsomal assays .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate tissue-specific distribution, adjusting for deuterium’s isotopic effects on partition coefficients .
  • Validate models by comparing predicted vs. observed plasma concentrations in target species (e.g., broiler chickens) using ANOVA (α=0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.